molecular formula C16H22O4 B14721964 1,3-Benzodioxol-5-ylmethyl octanoate CAS No. 5457-68-1

1,3-Benzodioxol-5-ylmethyl octanoate

Cat. No.: B14721964
CAS No.: 5457-68-1
M. Wt: 278.34 g/mol
InChI Key: HPVDMDDAMZLMNO-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethyl octanoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzodioxole ring attached to an octanoate ester, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl octanoate typically involves the esterification of 1,3-benzodioxol-5-ylmethanol with octanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethyl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Benzodioxol-5-ylmethyl octanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl octanoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or modulate cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxol-5-ylmethyl acetate
  • 1,3-Benzodioxol-5-ylmethyl butanoate
  • 1,3-Benzodioxol-5-ylmethyl hexanoate

Uniqueness

1,3-Benzodioxol-5-ylmethyl octanoate is unique due to its longer alkyl chain compared to similar compoundsFor example, the longer chain may enhance its lipophilicity, making it more suitable for certain biological applications .

Properties

CAS No.

5457-68-1

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl octanoate

InChI

InChI=1S/C16H22O4/c1-2-3-4-5-6-7-16(17)18-11-13-8-9-14-15(10-13)20-12-19-14/h8-10H,2-7,11-12H2,1H3

InChI Key

HPVDMDDAMZLMNO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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